

An In-depth Technical Guide to 2-Chloro-5-methoxypyrimidine

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Compound of Interest

Compound Name: 2-Chloro-5-methoxypyrimidine

Cat. No.: B1297454

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This technical guide provides a comprehensive overview of **2-Chloro-5-methoxypyrimidine**, a key intermediate in pharmaceutical and fine chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Data

2-Chloro-5-methoxypyrimidine is a heterocyclic compound widely utilized as a building block in organic synthesis.^{[1][2]} Its strategically positioned reactive sites make it a valuable precursor for a diverse range of more complex molecules.^[1]

Property	Value	Source
Molecular Formula	C5H5ClN2O	^{[1][3][4][5]}
Molecular Weight	144.56 g/mol	^{[1][2][3][5][6]}
CAS Number	22536-65-8	^{[2][3][6]}
Appearance	Off-white to white solid/powder	^[3]
Purity	Typically >97%	^{[1][6][7]}

Synthesis Protocol

A common method for the synthesis of **2-Chloro-5-methoxypyrimidine** involves the reduction of 2,4-Dichloro-5-methoxypyrimidine.[\[4\]](#)

Experimental Protocol: Synthesis of 2-Chloro-5-methoxypyrimidine

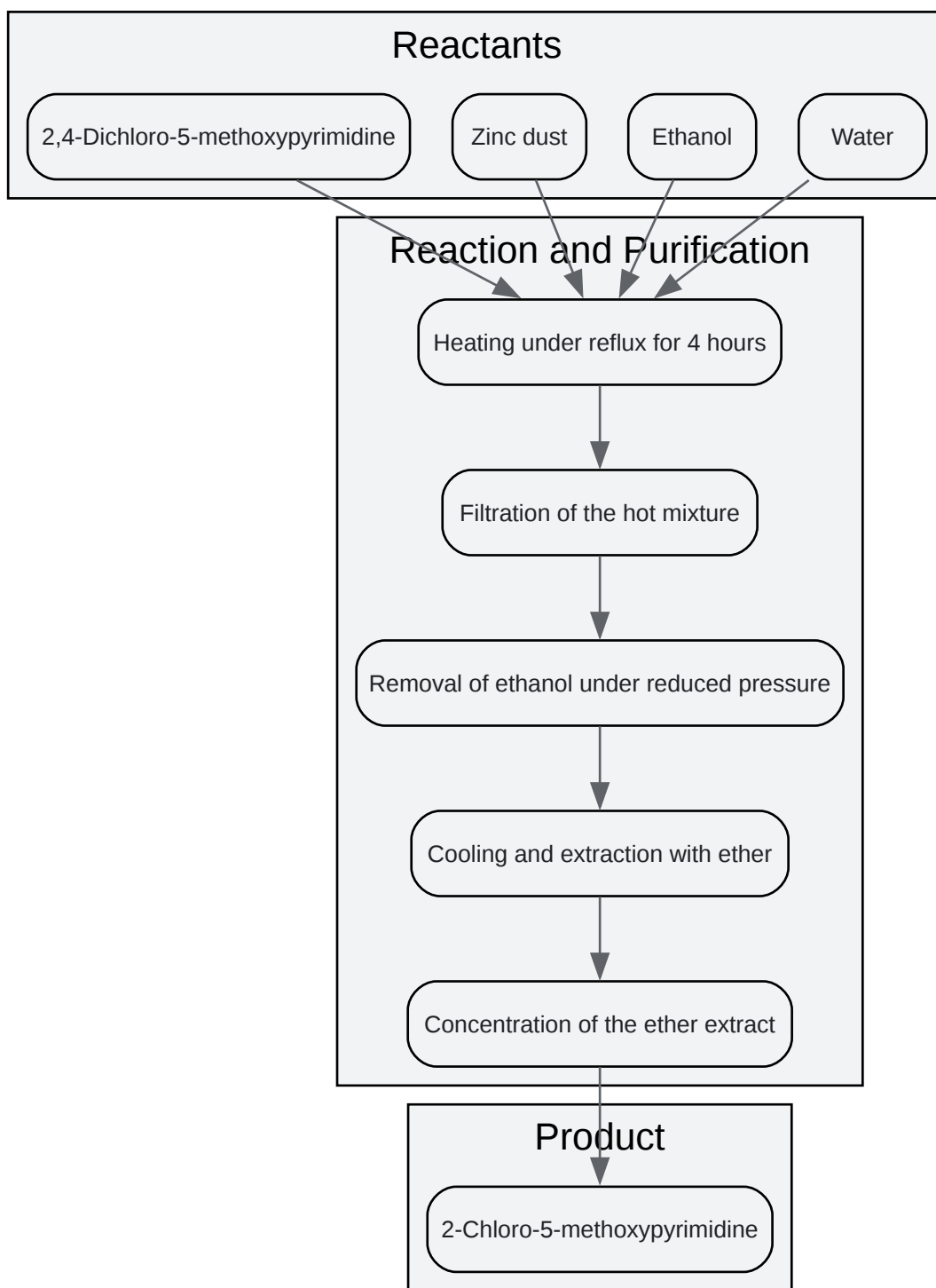
Materials:

- 2,4-Dichloro-5-methoxypyrimidine (43g, 0.24mol)
- Zinc dust (86g, 1.32mol)
- Ethanol (200 mL)
- Water (200 mL)
- Ether

Procedure:

- A mixture of 2,4-Dichloro-5-methoxypyrimidine, zinc dust, ethanol, and water is heated under reflux for 4 hours.[\[4\]](#)
- The hot mixture is then filtered to remove solid residues.
- Ethanol is removed from the filtrate under reduced pressure.
- After cooling, the product is extracted with ether.
- The ether extract is concentrated to yield **2-Chloro-5-methoxypyrimidine**.

Workflow for the Synthesis of 2-Chloro-5-methoxypyrimidine



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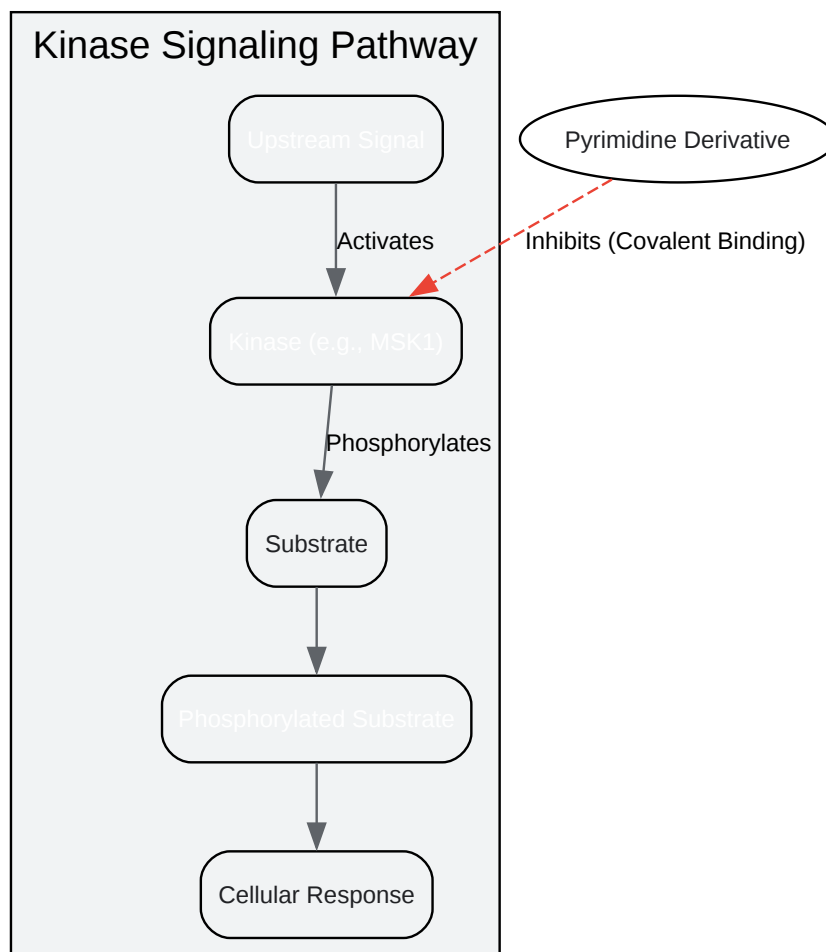
A flowchart illustrating the synthesis of **2-Chloro-5-methoxypyrimidine**.

Applications in Drug Discovery and Development

2-Chloro-5-methoxypyrimidine serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.^{[1][2]} Its pyrimidine core is a common feature in many biologically active molecules. The presence of a chloro group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups. This versatility makes it an important building block in the development of potential therapeutics for a range of diseases, including cancer, infectious diseases, and metabolic disorders.^[1]

While specific signaling pathways directly targeted by **2-Chloro-5-methoxypyrimidine** are not extensively documented, related chloropyrimidine derivatives have been identified as covalent inhibitors of kinases. For instance, a series of chloropyrimidines has been shown to covalently bind to a cysteine residue in the C-terminal kinase domain of MSK1, a key enzyme in cellular signaling. This inhibition occurs through an S_NAr reaction, where the cysteine residue displaces the chloro group on the pyrimidine ring.

Conceptual Signaling Pathway Inhibition by a Pyrimidine Derivative



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A diagram showing the inhibition of a kinase by a pyrimidine derivative.

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